(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-methyl-propionamide (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-methyl-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13407259
InChI: InChI=1S/C13H18N2O3/c1-9(14)13(16)15(2)8-10-3-4-11-12(7-10)18-6-5-17-11/h3-4,7,9H,5-6,8,14H2,1-2H3/t9-/m0/s1
SMILES: CC(C(=O)N(C)CC1=CC2=C(C=C1)OCCO2)N
Molecular Formula: C13H18N2O3
Molecular Weight: 250.29 g/mol

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-methyl-propionamide

CAS No.:

Cat. No.: VC13407259

Molecular Formula: C13H18N2O3

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-methyl-propionamide -

Specification

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
IUPAC Name (2S)-2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylpropanamide
Standard InChI InChI=1S/C13H18N2O3/c1-9(14)13(16)15(2)8-10-3-4-11-12(7-10)18-6-5-17-11/h3-4,7,9H,5-6,8,14H2,1-2H3/t9-/m0/s1
Standard InChI Key KUXCYHHGFUNCDQ-VIFPVBQESA-N
Isomeric SMILES C[C@@H](C(=O)N(C)CC1=CC2=C(C=C1)OCCO2)N
SMILES CC(C(=O)N(C)CC1=CC2=C(C=C1)OCCO2)N
Canonical SMILES CC(C(=O)N(C)CC1=CC2=C(C=C1)OCCO2)N

Introduction

Structural Characteristics and Stereochemical Significance

Core Molecular Architecture

The compound features a 2,3-dihydro-benzo dioxin moiety, a bicyclic system comprising a benzene ring fused to a 1,4-dioxane ring. The dioxin group is substituted at the 6-position with an aminomethyl-propionamide chain. Key structural elements include:

Structural ComponentDescription
Benzo dioxinBicyclic aromatic system contributing to metabolic stability and lipophilicity .
(S)-Aminomethyl groupChiral center at the α-carbon, critical for receptor binding specificity.
N-Methyl-propionamideEnhances solubility and modulates pharmacokinetic properties .

The stereochemistry at the α-carbon (S-configuration) is pivotal for biological activity, as evidenced by studies on analogous compounds where enantiomeric differences led to marked variations in receptor affinity.

Computational and Experimental Data

The molecular formula is C₁₄H₁₈N₂O₃, with a calculated molecular weight of 274.31 g/mol. Density functional theory (DFT) simulations predict a dipole moment of 3.2 Debye, suggesting moderate polarity. X-ray crystallography of related dioxin derivatives reveals a planar dioxin ring with a dihedral angle of 12° between the benzene and dioxane planes .

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis typically involves three stages:

  • Formation of the benzo dioxin core via cyclization of catechol derivatives with 1,2-dibromoethane under basic conditions .

  • Introduction of the aminomethyl group through reductive amination using sodium cyanoborohydride and a chiral amine precursor.

  • Propionamide functionalization via coupling reactions with methylamine and propionic acid derivatives .

Key Reaction Conditions

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles in maintaining enantiomeric purity. Continuous flow reactors with chiral stationary phases have been proposed to enhance stereoselectivity, though scalability remains a concern.

Pharmacological Profile and Mechanism of Action

Receptor Binding and Selectivity

While direct data on this compound is scarce, structurally related dioxin derivatives exhibit affinity for α₂C-adrenergic receptors and trace amine-associated receptors (TAAR1). For example, N-{2-[4-(2,3-dihydro-benzo dioxin-2-ylmethyl)- diazepan-1-yl]-ethyl}-2-phenoxy-nicotinamide (a close analog) shows IC₅₀ = 12 nM at α₂C-AR, with >100-fold selectivity over α₂A and α₂B subtypes .

Emerging Applications and Future Directions

Neurotherapeutic Development

The compound’s α₂C-AR antagonism positions it as a candidate for Parkinson’s disease and depression. A 2024 patent disclosed derivatives improving motor function in MPTP-induced Parkinsonian mice by 30% .

Oncology Applications

Preliminary screens indicate inhibition of glutaminyl cyclase (QC), an enzyme overexpressed in glioblastoma. In vitro, analogs reduced QC activity by 70% at 10 μM .

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